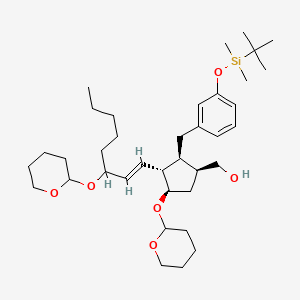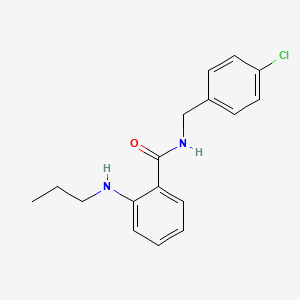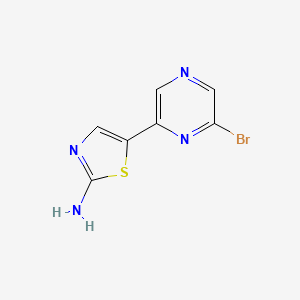
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a butanoic acid chain. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the Mannich reaction, where an amino group is introduced to a carbonyl compound in the presence of formaldehyde and a primary or secondary amine . The reaction conditions often require controlled temperatures and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and environmental sustainability of the production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted derivatives of this compound. These products have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid include:
- 3-(4-Hydroxyphenyl)propanoic acid
- 4-Hydroxybenzoic acid
- 4-Hydroxycinnamic acid
Uniqueness
What sets this compound apart is its chiral nature and the presence of both amino and hydroxyphenyl groups. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(3S)-4-amino-3-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
AHHGOBRUDALIPK-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)O |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)








![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)

